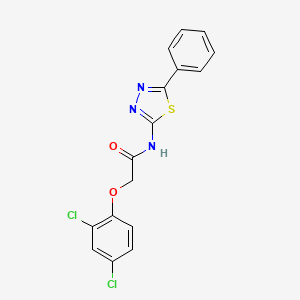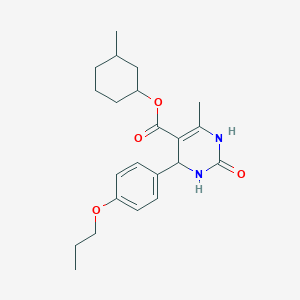
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClN4O2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a tetrazole ring at the para position
Wirkmechanismus
Target of Action
The primary targets of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These include ASP168 , PHE169 , GLU71 , PHE169 , and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in a strong binding energy, which is indicative of a stable and effective interaction .
Biochemical Pathways
The formation of hydrogen bonds with specific amino acid residues suggests that it may influence the structure and function of the target proteins .
Pharmacokinetics
The compound’s significant zone of inhibition at higher concentrations indicates that it may have good bioavailability .
Result of Action
The compound exhibits a significant cytotoxic effect, as evidenced by its low IC50 value . This suggests that it may have potential applications in the treatment of diseases where cell growth needs to be controlled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an electron-withdrawing methoxy group has been shown to enhance its cytotoxic effect .
Biochemische Analyse
Biochemical Properties
It has been found that similar compounds form hydrogen bonds with amino acids, demonstrating encouraging binding energy .
Cellular Effects
Similar compounds have shown significant zones of inhibition at higher concentrations .
Molecular Mechanism
Similar compounds have shown to form hydrogen bonds with amino acid residues, suggesting potential interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid+SOCl2→4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the tetrazole ring to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Tetrazoles: Produced from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Tetrazol-5-yl)benzenesulfonyl chloride: Lacks the methyl group on the tetrazole ring.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid: The sulfonic acid derivative instead of the sulfonyl chloride.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzene: The parent compound without the sulfonyl chloride group.
Uniqueness
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is unique due to the presence of both the tetrazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and functional properties, making it valuable for various synthetic and research applications.
Eigenschaften
IUPAC Name |
4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEUSIJZIZGXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/new.no-structure.jpg)

![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)



![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2746387.png)
![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)




